molecular formula C16H22N2 B503585 N-(pyridin-4-ylmethyl)adamantan-2-amine

N-(pyridin-4-ylmethyl)adamantan-2-amine

Cat. No.: B503585
M. Wt: 242.36g/mol
InChI Key: RMZMZFDCMVNORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)adamantan-2-amine is an organic compound that features both adamantyl and pyridinylmethyl groups. The adamantyl group is known for its rigid, diamond-like structure, while the pyridinylmethyl group contains a nitrogen atom within a six-membered aromatic ring. This combination of structural features can impart unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyridinyl ring or the adamantyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)adamantan-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyridinylmethyl group could facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-adamantyl)-N-methylamine: Lacks the pyridinylmethyl group, potentially altering its reactivity and applications.

    N-(4-pyridinylmethyl)-N-phenylamine: Contains a phenyl group instead of an adamantyl group, which may affect its physical properties and biological activity.

Uniqueness

N-(pyridin-4-ylmethyl)adamantan-2-amine is unique due to the combination of the rigid adamantyl group and the aromatic pyridinylmethyl group

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C16H22N2/c1-3-17-4-2-11(1)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h1-4,12-16,18H,5-10H2

InChI Key

RMZMZFDCMVNORU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.